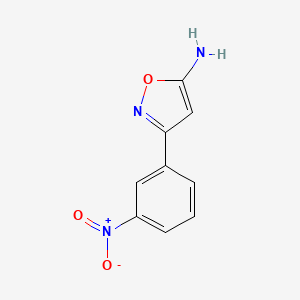

3-(3-Nitrophenyl)isoxazol-5-amine

Übersicht

Beschreibung

“3-(3-Nitrophenyl)isoxazol-5-amine” is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 . It is a solid substance .

Synthesis Analysis

Isoxazoles, including “3-(3-Nitrophenyl)isoxazol-5-amine”, can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can also be isolated and characterized by spectroscopic methods .

Molecular Structure Analysis

The linear formula of “3-(3-Nitrophenyl)isoxazol-5-amine” is C9H7N3O3 . The InChI code is 1S/C9H7N3O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,10H2 .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-(3-Nitrophenyl)isoxazol-5-amine”. However, isoxazoles are known to be involved in a variety of chemical transformations due to the presence of the labile N–O bond in the isoxazole ring .

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitors

Isoxazoles, including “3-(3-Nitrophenyl)isoxazol-5-amine”, have been studied for their in-vitro acetylcholinesterase (AChE) activity . AChE inhibition is a common treatment for early stages of Alzheimer’s disease . The isoxazoles were synthesized and evaluated as inhibitors of AChE . The docking study based on a novel series of complexes isoxazole with AChE from Electroporus electricus has demonstrated that the ligand bind is similar to the compounds used as reference .

Alzheimer’s Disease Treatment

The isoxazoles, including “3-(3-Nitrophenyl)isoxazol-5-amine”, have been studied for their potential use in the treatment of Alzheimer’s disease . The most potent compound in the series exhibited a moderate inhibitory activity .

Bioinformatic Design

Isoxazoles, including “3-(3-Nitrophenyl)isoxazol-5-amine”, have been used in bioinformatic design as acetylcholinesterase inhibitors . The design of new compounds was created by using the RACHEL module of the SYBYL software .

Ligand-Protein Interactions

Isoxazoles, including “3-(3-Nitrophenyl)isoxazol-5-amine”, have been studied for their ligand-protein interactions . Molecular docking models of the ligand-AChE complexes suggest that the compound is located on the periphery of the AChE active site .

Synthesis of Isoxazoles

“3-(3-Nitrophenyl)isoxazol-5-amine” is an example of an isoxazole, a category of five-membered unsaturated heterocyclic compounds . The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite .

Pharmaceutical Applications

Isoxazoles, including “3-(3-Nitrophenyl)isoxazol-5-amine”, show numerous applications in diverse areas such as pharmaceuticals . They are found in natural sources such as insecticides, plant growth regulators, and pigment functions .

Safety and Hazards

“3-(3-Nitrophenyl)isoxazol-5-amine” is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is recommended to wash immediately with plenty of soap and water . In case of eye contact, the eye should be bathed with running water for 15 minutes . If swallowed, the mouth should be washed out with water and a doctor should be consulted .

Zukünftige Richtungen

There is currently limited information available on the future directions of “3-(3-Nitrophenyl)isoxazol-5-amine”. However, isoxazoles are an important class of compounds in medicinal chemistry due to their wide range of biological activities and therapeutic potential . Therefore, further research and development in the synthesis and application of isoxazoles, including “3-(3-Nitrophenyl)isoxazol-5-amine”, can be expected.

Eigenschaften

IUPAC Name |

3-(3-nitrophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNUZXQASHTALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610159 | |

| Record name | 3-(3-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Nitrophenyl)isoxazol-5-amine | |

CAS RN |

887591-64-2 | |

| Record name | 3-(3-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

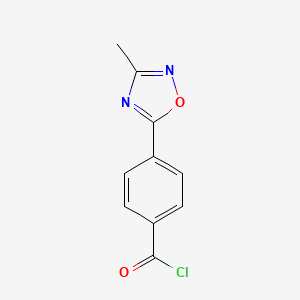

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)

![4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612099.png)